molecular formula C11H7F2NO4 B12083055 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid

2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid

Cat. No.: B12083055
M. Wt: 255.17 g/mol
InChI Key: IANIONLQWOVOAO-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The oxazolines formed can then be oxidized to oxazoles using reagents like manganese dioxide (MnO2) or bromotrichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages in terms of safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2), bromotrichloromethane.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .

Scientific Research Applications

2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with similar chemical properties.

    Isoxazole: Another five-membered ring compound with different substitution patterns.

    Thiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity.

Uniqueness

2-(2-(Difluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it distinct from other oxazole derivatives and similar heterocyclic compounds .

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO4/c12-11(13)18-8-4-2-1-3-6(8)9-14-7(5-17-9)10(15)16/h1-5,11H,(H,15,16)

InChI Key

IANIONLQWOVOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)F

Origin of Product

United States

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